![molecular formula C12H12N2O3S2 B1237312 2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)
2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(1-methyl-2-pyrrolyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid is an alanine derivative.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thiazolidin-4-ones, similar to the compound , have been synthesized and tested for their antitumor properties. For instance, 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, which bear structural resemblance, demonstrated moderate antitumor activity against several malignant tumor cells (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Various thiazolidin-4-one derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial properties. For example, compounds like N-[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]undec-10-enamide have been assessed for their biological activity, including their potential as antimicrobial agents (Rahman et al., 2005).
Green Chemistry Principles in Synthesis
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are structurally related, employs green chemistry principles by using water as the optimal reaction medium. This approach aligns with sustainable and environmentally friendly methods in chemical synthesis (Horishny & Matiychuk, 2020).
Aldose Reductase Inhibition
Compounds like (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the subject compound, have shown significant potential as aldose reductase inhibitors. This enzyme is crucial in the management of diabetic complications, making these compounds relevant in diabetes research (Kučerová-Chlupáčová et al., 2020).
Physicochemical and Solubility Studies
Research into the solubility and physicochemical properties of similar thiazolidine derivatives has been conducted. These studies are essential for understanding the pharmacokinetic profile and the potential therapeutic applications of such compounds (Volkova et al., 2020).
properties
Product Name |
2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
|---|---|
Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)6-8-4-3-5-13(8)2/h3-7H,1-2H3,(H,16,17)/b9-6- |
InChI Key |
FKAZWCQRSJHSCC-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



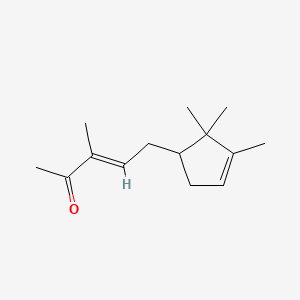
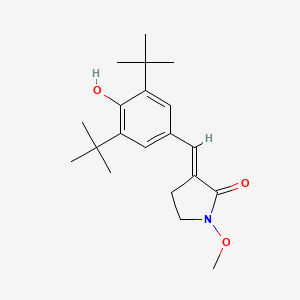
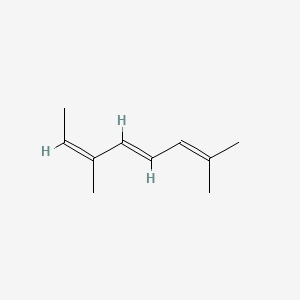
![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)
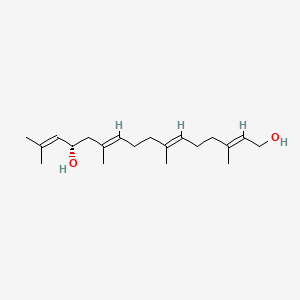
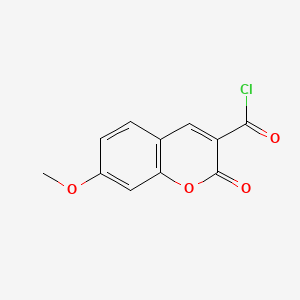
![N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide](/img/structure/B1237239.png)
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B1237242.png)
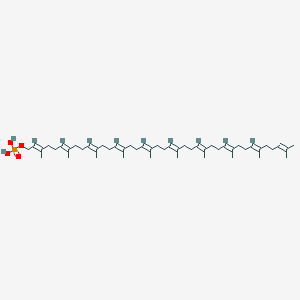
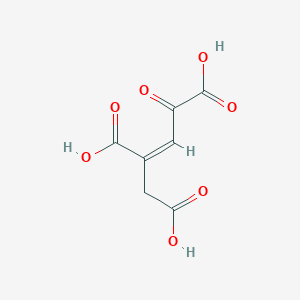
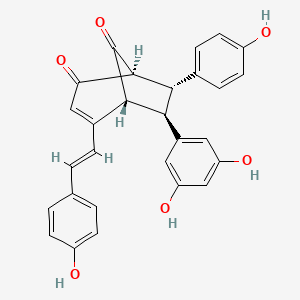
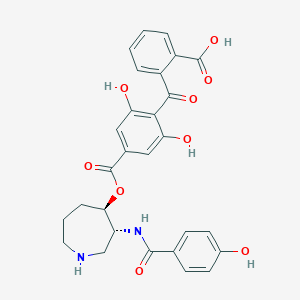
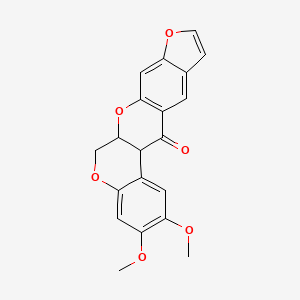
![8-Bicyclo[2.2.1]hept-2-yl-2-{4-[4-(3-hydroxypropyl)piperidin-1-yl]phenylamino}-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1237252.png)